Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to trans-2-(4-Chlorophenyl)vinylboronic Acid for Advanced Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of trans-2-(4-Chlorophenyl)vinylboronic acid. It moves beyond simple data recitation to explore the causality behind its synthesis, the strategic importance of its application in modern organic chemistry, and the self-validating protocols required for its successful use.
trans-2-(4-Chlorophenyl)vinylboronic acid is a synthetic organoboron compound highly valued as a building block in organic synthesis.[1][2] Its significance stems from its role as a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone method for constructing carbon-carbon (C-C) bonds.[1][3][4] The molecule's structure, featuring a trans-configured vinyl group and a 4-chlorophenyl ring, makes it a versatile precursor for creating complex molecules with tailored electronic and steric properties.[1][2]
This compound is particularly crucial in the fields of pharmaceutical development and materials science, where it serves as a critical intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced functional materials.[1][2][3] Its predictable reactivity and stability allow chemists to forge intricate molecular architectures with high precision and stereoselectivity.[1][3]
The definitive identifier for this compound is its CAS Number: 154230-29-2 .[1][5][6][7]
Physicochemical & Spectroscopic Data
Accurate characterization is the foundation of reproducible science. The properties of trans-2-(4-Chlorophenyl)vinylboronic acid are summarized below. Researchers should always validate the identity and purity of their material using a combination of the analytical methods described.
| Property | Value | Source(s) |
| CAS Number | 154230-29-2 | [1][5][6] |
| Molecular Formula | C₈H₈BClO₂ | [5][7] |
| Molecular Weight | 182.41 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [1][6][7] |
| Melting Point | 165 °C (decomposes) | [6][7][8][9] |
| IUPAC Name | [(E)-2-(4-chlorophenyl)ethenyl]boronic acid | [1] |
| Synonyms | trans-2-(4-Chlorophenyl)ethenylboronic acid | [5][6] |
| InChI Key | HWSDRAPTZRYXHN-AATRIKPKSA-N | [1][6] |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMSO. Limited solubility in water. | N/A |
Analytical Characterization (Trustworthiness Pillar):
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¹H NMR: The proton NMR spectrum is the most direct method to confirm the trans stereochemistry of the vinyl protons, which should appear as doublets with a characteristic coupling constant (J) of approximately 18 Hz. The aromatic protons on the 4-chlorophenyl ring will typically appear as two distinct doublets in the aromatic region. The acidic protons of the B(OH)₂ group are often broad and may exchange with D₂O.
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¹³C NMR: Will show characteristic peaks for the vinyl and aromatic carbons. The carbon atom attached to the boron will have a chemical shift indicative of its bonding environment.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode is often used to confirm the molecular weight by observing the [M-H]⁻ ion. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides a definitive signature.
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Purity Analysis (HPLC): Reversed-phase HPLC with UV detection is the standard for quantifying the purity of the material, typically reported as ≥95% or ≥97%.[1][6]
Core Synthetic Methodologies
The synthesis of trans-2-(4-Chlorophenyl)vinylboronic acid requires precise control over regio- and stereoselectivity. Two prevalent and reliable methods are detailed below, each with distinct advantages.
Method A: Miyaura Borylation of an Alkenyl Halide
This is a powerful and widely used method for synthesizing boronic esters, which are then hydrolyzed to the desired boronic acid.[1] The core of this reaction is the palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent.
Causality Behind Experimental Choices:
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Substrate: trans-1-halo-2-(4-chlorophenyl)ethene is used to lock in the desired trans stereochemistry from the start.
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Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent because it is stable, easy to handle, and directly yields the pinacol ester, a highly stable and easily purified intermediate.[1]
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Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is essential for the catalytic cycle. The phosphine ligands (e.g., PPh₃) stabilize the palladium center and facilitate the reaction.
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Base: A base such as potassium acetate (KOAc) or potassium phenoxide is required to activate the diboron reagent in the transmetalation step.[10]
Caption: Workflow for Miyaura Borylation Synthesis.
Step-by-Step Protocol (Miyaura Borylation):
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Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add trans-1-bromo-2-(4-chlorophenyl)ethene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
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Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).
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Solvent: Add anhydrous 1,4-dioxane or toluene via cannula.
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Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
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Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate the organic phase in vacuo and purify the resulting crude pinacol ester by column chromatography on silica gel.
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Hydrolysis: Dissolve the purified ester in a THF/water mixture. Add an acid (e.g., HCl) or base (e.g., NaOH) and stir vigorously until deprotection is complete. Neutralize, extract the product, and recrystallize to yield the final boronic acid.
Method B: Regio- and Stereoselective Hydroboration of an Alkyne
This method involves the direct addition of a boron-hydride bond across the triple bond of 4-chlorophenylacetylene.[1] The key challenge is to control the regio- (boron on the terminal carbon) and stereoselectivity (syn-addition to yield the trans-product).
Causality Behind Experimental Choices:
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Borane Reagent: Catecholborane or pinacolborane are often preferred over BH₃ complexes. They are less reactive, which enhances selectivity and reduces over-reduction. Their bulkiness favors addition to the less sterically hindered terminal carbon of the alkyne, yielding the desired β-vinylboronate.[1]
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Catalyst: While uncatalyzed hydroboration can work, transition metal catalysts (e.g., rhodium or ruthenium complexes) are often employed to ensure high trans selectivity and prevent the formation of the undesired cis-isomer.[10]
Caption: Workflow for Alkyne Hydroboration Synthesis.
Step-by-Step Protocol (Hydroboration):
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Setup: To a flame-dried, three-neck flask under an inert atmosphere, add 4-chlorophenylacetylene (1.0 eq) dissolved in anhydrous THF.
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Borane Addition: Cool the solution to 0 °C in an ice bath. Slowly add catecholborane (1.05 eq) dropwise via syringe.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting alkyne.
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Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether.
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Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).
The Indispensable Role in Suzuki-Miyaura Cross-Coupling
The primary application of trans-2-(4-Chlorophenyl)vinylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[1][4][11] This palladium-catalyzed reaction forms a C-C bond between the vinylboronic acid and an aryl, heteroaryl, or vinyl halide/triflate.[4] Its utility in drug discovery is immense, enabling the modular assembly of complex molecular scaffolds.[11][12]
Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
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